![molecular formula C11H22N2O2 B12207053 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12207053.png)
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a hydroxyethyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C11H22N2O2 and a molecular weight of approximately 214.30 g/mol. Its structure features a piperazine ring substituted with a hydroxyethyl group, which enhances solubility in polar solvents, making it suitable for biological applications.
Antimicrobial Activity
Research indicates that derivatives of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one exhibit significant antimicrobial properties. In vitro studies have shown that modifications in the piperazine structure can enhance binding affinity to various biological targets, potentially leading to the development of new antimicrobial agents.
Neuropharmacology
The piperazine moiety is often associated with pharmacological effects such as anxiolytic and antidepressant properties. Preliminary findings suggest that this compound may interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .
Case Study 1: Antimalarial Research
In a study focused on antimalarial drug development, compounds structurally related to this compound were tested against Plasmodium falciparum kinases. The results indicated that certain derivatives showed potent inhibitory activity against these kinases, suggesting their potential as antimalarial agents. The specific interactions and modifications that led to enhanced activity were documented in detail .
Case Study 2: Receptor Binding Studies
A series of receptor binding studies were conducted to evaluate the affinity of this compound for various neurotransmitter receptors. The findings demonstrated that structural variations significantly influenced receptor binding profiles, which could inform the design of new therapeutic agents targeting neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common reagents include alkyl halides for substitution reactions and solvents like ethanol or dimethylformamide to facilitate the reaction conditions. The ability to synthesize various derivatives allows for exploration into their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Known for its buffering capacity in biological systems.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Commonly used as a buffering agent in cell culture media.
Uniqueness
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific structural features, such as the presence of the dimethylpropanone group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Biological Activity
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound notable for its unique structural features, including a piperazine ring and a hydroxyethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various therapeutic agents.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.30 g/mol
- Structural Characteristics : The presence of the hydroxyethyl group enhances solubility in polar solvents, which is advantageous for biological applications.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. The piperazine moiety is often associated with pharmacological effects such as anxiolytic and antidepressant properties. The hydroxyethyl substitution may enhance receptor binding affinity, influencing the compound's efficacy.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Neuropharmacological Effects : Compounds with similar structures have demonstrated activity as serotonin and dopamine receptor modulators, which are crucial in treating mood disorders.
- Anticholinesterase Activity : Preliminary studies suggest that similar piperazine derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), potentially leading to applications in treating Alzheimer's disease and other cognitive impairments.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, offering insights into the potential effects of this compound:
- Inhibition of Acetylcholinesterase :
-
Anticancer Activity :
- Research on Mannich bases has shown that modifications to the piperazine structure can lead to varying degrees of anticancer activity across different cell lines. Compounds with similar frameworks were effective against multiple human cancer cell lines with GI50 values indicating potent antiproliferative properties .
-
Structural Variability and Biological Activity :
- A comparative analysis of structurally related compounds revealed that variations in functional groups significantly affect biological activity. For instance, the introduction of cyclopropyl or hydroxyl groups influenced receptor binding profiles and overall efficacy.
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activities |
---|---|---|---|
This compound | C11H22N2O2 | Hydroxyethyl group enhances solubility | Anticholinesterase, Neuropharmacological effects |
1-(4-(Cyclopropyl) piperazin-1-yl)-butan-1-one | C14H27ClN2O2 | Cyclopropyl substitution | Enhanced receptor binding affinity |
1-(4-(Methyl)piperazin-1-yl)-ethanone | C10H18N2O | Methyl substitution | Potential anticancer properties |
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3 |
InChI Key |
XIGIUVUQYJHBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCO |
Origin of Product |
United States |
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